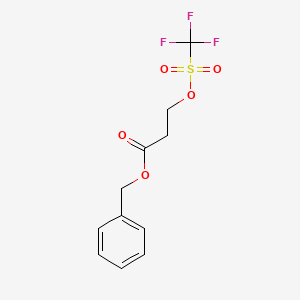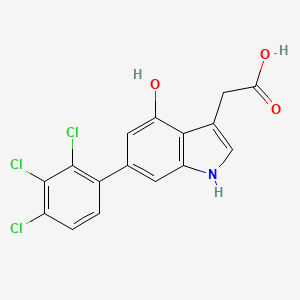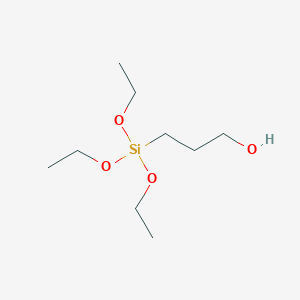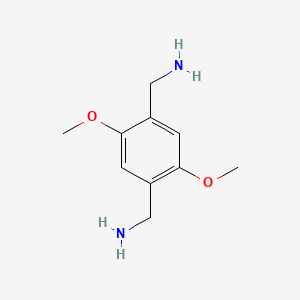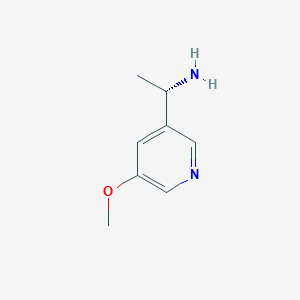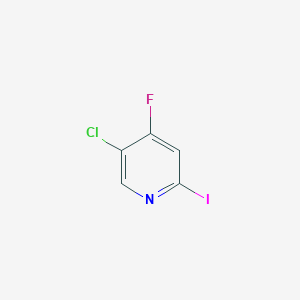
5-Chloro-4-fluoro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2-iodopyridine is an organic compound with the molecular formula C5H2ClFIN It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivativesSubsequently, a chlorine atom is introduced to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-4-fluoro-2-iodopyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-iodopyridine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoropyridine
- 2-Fluoro-4-iodopyridine
- 5-Chloro-2,3-difluoro-4-iodopyridine
Uniqueness
5-Chloro-4-fluoro-2-iodopyridine is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H2ClFIN |
|---|---|
Molecular Weight |
257.43 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |
InChI Key |
HWAIDTRVUBWXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1I)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


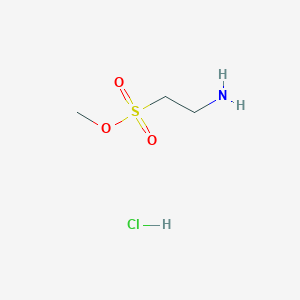
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
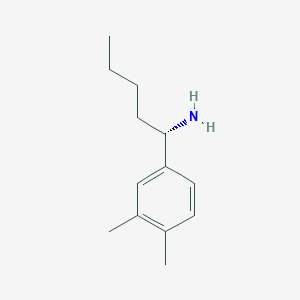
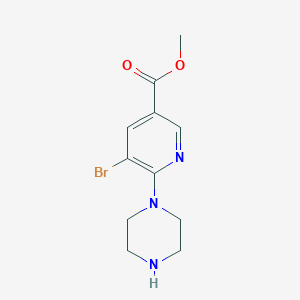
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
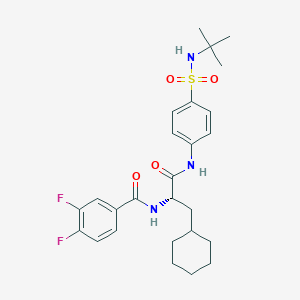
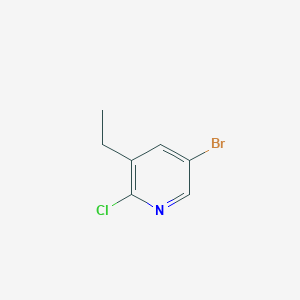
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
